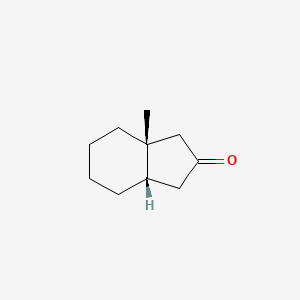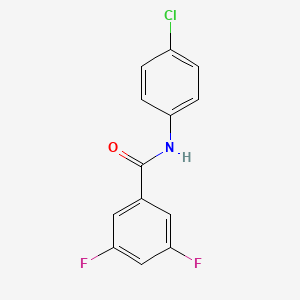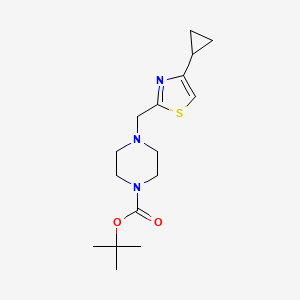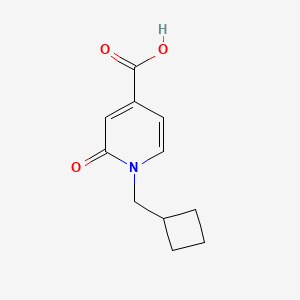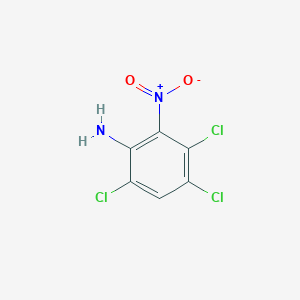
3,4,6-Trichloro-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Trichloro-2-nitroaniline is an organic compound with the molecular formula C6H3Cl3N2O2. It is a derivative of aniline, where three chlorine atoms and one nitro group are substituted on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-2-nitroaniline typically involves the nitration of 3,4,6-trichloroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous nitration process. This involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent quality of the product and allows for efficient scaling up of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trichloro-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like sodium borohydride.
Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 3,4,6-Trichloro-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3,4,6-Trichloro-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for studying the effects of halogenated aromatic compounds on biological systems.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with biological processes in pests.
Mechanism of Action
The mechanism of action of 3,4,6-Trichloro-2-nitroaniline involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atoms on the benzene ring can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloroaniline: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
4-Chloro-2-nitroaniline: Contains only one chlorine atom and a nitro group, making it less sterically hindered and more reactive in nucleophilic substitution reactions.
2,3,4-Trichloroaniline: Similar in structure but with different positions of chlorine atoms, affecting its reactivity and applications.
Uniqueness
3,4,6-Trichloro-2-nitroaniline is unique due to the presence of three chlorine atoms and a nitro group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C6H3Cl3N2O2 |
|---|---|
Molecular Weight |
241.5 g/mol |
IUPAC Name |
3,4,6-trichloro-2-nitroaniline |
InChI |
InChI=1S/C6H3Cl3N2O2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H,10H2 |
InChI Key |
ONACKPWEWTTYFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole](/img/structure/B13349491.png)
![3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B13349493.png)
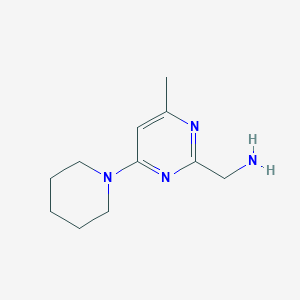


![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2,4-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13349508.png)
